2-Amino-4-fluoro-5-methylbenzonitrile
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Overview
Description
2-Amino-4-fluoro-5-methylbenzonitrile is an organic compound with the chemical formula C8H7FN2. It is a white crystalline solid with a distinct odor. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
2-Amino-4-fluoro-5-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically involve the use of inert gases such as nitrogen or argon and temperatures ranging from 2 to 8°C .
Chemical Reactions Analysis
2-Amino-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-fluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate or reagent in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Amino-4-fluoro-5-methylbenzonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-methylbenzonitrile: This compound lacks the amino group present in this compound, making it less reactive in certain chemical reactions.
4-Amino-2-fluoro-5-methylbenzonitrile: This compound has a similar structure but differs in the position of the amino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-amino-4-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPXRRKVAJHHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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